molecular formula C8H14N2S B8445277 N-bicyclo[2.2.1]hept-2-ylthiourea

N-bicyclo[2.2.1]hept-2-ylthiourea

Cat. No.: B8445277
M. Wt: 170.28 g/mol
InChI Key: HXTOTKHBSWGCMX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-ylthiourea is a thiourea derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. The thiourea group (–N–C(=S)–N–) distinguishes it from urea analogs, imparting distinct electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylthiourea

InChI

InChI=1S/C8H14N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10,11)

InChI Key

HXTOTKHBSWGCMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Core Bicyclic Framework

All compared compounds share the bicyclo[2.2.1]heptane skeleton, which confers rigidity and influences steric interactions. For example:

  • N-bicyclo[2.2.1]hept-2-ylurea (): Molecular formula C₈H₁₄N₂O , molecular weight 154.21 .
  • N-bicyclo[2.2.1]hept-2-ylthiourea (inferred): Replaces the urea oxygen with sulfur, likely increasing polarizability and hydrogen-bonding strength.

Key Functional Group Variations

Compound Type Example Structure Molecular Formula Molecular Weight Key Features
Urea Derivatives N-bicyclo[2.2.1]hept-2-ylurea () C₈H₁₄N₂O 154.21 –NH–C(=O)–NH– group; moderate hydrogen bonding.
Thiourea Derivatives 1-Bicyclo[2.2.1]hept-2-yl-3-(2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl)thiourea () C₁₂H₁₉N₃S₃ 325.50 –NH–C(=S)–NH– group; enhanced nucleophilicity and metal coordination capability.
Amide Derivatives Propanamide,N-bicyclo[2.2.1]hept-2-yl-2-(diethylamino)-, hydrochloride () C₁₄H₂₆N₂O·HCl 278.84 –CO–NH– group; increased solubility due to charged hydrochloride.
Oxazolamine Derivatives 2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro () C₉H₁₄N₂O 166.22 Oxazole ring introduces aromaticity and rigidity.

Substituent Effects

  • Aminoalkyl Chains: and highlight diethylamino and ethylmethylamino groups, improving solubility in polar solvents via protonation .

Physicochemical Properties

Solubility and Stability

  • Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit lower solubility in water due to reduced polarity compared to urea analogs (). However, sulfur’s polarizability may enhance stability in organic matrices.
  • Amide Derivatives : Hydrochloride salts () show higher aqueous solubility (~278.84 g/mol) due to ionic character .

Spectral Characterization

  • NMR Analysis : demonstrates that trifluoroacetylation of bicycloheptane alcohols aids in resolving NMR signals, a technique applicable to thiourea/urea derivatives for accurate proton and carbon assignments .

Common Strategies

  • Hydrolysis/Alkaline Conditions : synthesizes hydroxycarboxylic acid derivatives using NaOH, a method adaptable to urea/thiourea preparation .
  • Esterification : employs bromopropionyl bromide and triethylamine to form dioxane diones, a route relevant for functionalizing the bicycloheptane core .

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